3-(2,4-Di-tert-butylphenoxy)pyrrolidine hydrochloride
Description
3-(2,4-Di-tert-butylphenoxy)pyrrolidine hydrochloride is a pyrrolidine derivative characterized by a phenoxy group substituted with two tert-butyl groups at the 2- and 4-positions. Such properties are critical in pharmaceutical intermediates or agrochemical applications where steric hindrance and metabolic resistance are desirable .
Properties
IUPAC Name |
3-(2,4-ditert-butylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO.ClH/c1-17(2,3)13-7-8-16(15(11-13)18(4,5)6)20-14-9-10-19-12-14;/h7-8,11,14,19H,9-10,12H2,1-6H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYASWZHWOQZIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2CCNC2)C(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Di-tert-butylphenoxy)pyrrolidine hydrochloride typically involves the following steps:
Friedel-Crafts Alkylation: The butylation of phenol is achieved through a Friedel-Crafts alkylation reaction using isobutylene and a strong acid catalyst, such as triflic acid or zeolites.
Formation of Phenoxy Group: The resulting 2,4-di(tert-butyl)phenol is then reacted with pyrrolidine under specific conditions to form the phenoxy-pyrrolidine structure.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Di-tert-butylphenoxy)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo substitution reactions with various electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized phenoxy derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted phenoxy-pyrrolidine compounds.
Scientific Research Applications
3-(2,4-Di-tert-butylphenoxy)pyrrolidine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2,4-Di-tert-butylphenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. For example, in antifungal applications, it disrupts the cell wall and membrane integrity of fungi, leading to cell death . The compound’s unique structure allows it to interact with various biological molecules, making it a versatile agent in scientific research.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 3-(2,4-di-tert-butylphenoxy)pyrrolidine hydrochloride with analogous compounds:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituents | Key Properties |
|---|---|---|---|---|
| 3-(2,4-Di-tert-butylphenoxy)pyrrolidine HCl | C₁₈H₃₀ClNO* | ~324.0 (estimated) | 2,4-di-tert-butylphenoxy | High lipophilicity, steric hindrance |
| 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl | C₁₁H₁₃ClF₃NO | 267.68 | 4-trifluoromethylphenoxy | Polar, electron-withdrawing CF₃ group |
| 3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]pyrrolidine HCl | C₁₈H₃₀ClNO | 311.89 | 4-(tetramethylbutyl)phenoxy | Moderate bulk, branched alkyl chain |
| 3-(2-Methoxy-4-propylphenoxy)pyrrolidine HCl | C₁₄H₂₂ClNO₂ | 271.79 | 2-methoxy, 4-propylphenoxy | Electron-donating OCH₃, linear alkyl |
| 3-(Boc-amino)pyrrolidine HCl | C₁₀H₂₁ClN₂O₂ | 236.74 | Boc-protected amino group | Amino functionality, acid-labile protection |
*Estimated based on analogs in .
Key Observations:
- Lipophilicity : The tert-butyl substituents in the target compound likely increase logP compared to trifluoromethyl () or methoxy () analogs, favoring membrane permeability but reducing aqueous solubility .
- Electronic Properties : Unlike the electron-withdrawing trifluoromethyl group () or electron-donating methoxy group (), tert-butyl substituents are weakly electron-donating, which may stabilize adjacent reactive sites .
Biological Activity
3-(2,4-Di-tert-butylphenoxy)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 339.95 g/mol. The compound features a pyrrolidine ring substituted with a phenoxy group that has two tert-butyl groups at the para positions of the aromatic ring. The presence of the hydrochloride salt enhances its solubility in aqueous solutions, making it suitable for various biochemical applications .
The biological activity of this compound is primarily attributed to its ability to modulate cellular processes through interaction with specific molecular targets. Key mechanisms include:
- Enzyme Modulation : The compound can bind to enzymes, influencing their activity and leading to alterations in metabolic pathways . Studies indicate its potential role in drug metabolism and detoxification processes via interactions with cytochrome P450 enzymes .
- Receptor Interaction : It may act on neural receptors, affecting neurotransmitter release and signaling pathways. This property makes it a candidate for developing receptor ligands .
Neuroprotective Properties
The compound's interactions with neurotransmitter systems suggest possible neuroprotective effects. A study on related compounds indicated that they could provide neuroprotection in models of oxidative stress, which is relevant for neurodegenerative diseases .
Case Study 1: Antiparkinsonian Activity
A study involving structurally similar compounds demonstrated their efficacy as dual-target ligands for Parkinson's disease treatment. The compounds showed significant inhibition of monoamine oxidase B (MAO B) and high affinity for histamine receptors, indicating potential therapeutic benefits in regulating dopamine levels .
Case Study 2: Toxicity Assessment
In vitro studies on related compounds revealed that while some exhibited cytotoxic effects at high concentrations, others showed promising safety profiles. For example, toxicity was notably lower compared to traditional cytostatic drugs like doxorubicin at equivalent doses . This suggests that this compound may have a favorable safety margin.
Comparative Analysis with Similar Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
